6-(4-Methoxyphenyl)piperidin-2-one
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Overview
Description
6-(4-Methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. The presence of the methoxyphenyl group at the 6-position of the piperidinone ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)piperidin-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials for this synthesis are p-anisaldehyde, acetone, and ammonium acetate. The reaction proceeds as follows:
- Condensation Reaction: p-Anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one .
Methylation and Oximation: The intermediate product is then methylated and oximated using hydroxylamine hydrochloride (NH₂OH·HCl) to furnish the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous potassium carbonate (K₂CO₃) as a base and controlled reaction temperatures are crucial for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: Substitution reactions, particularly involving the methoxy group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like benzoyl chlorides and anhydrous potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, each exhibiting unique chemical and biological properties .
Scientific Research Applications
6-(4-Methoxyphenyl)piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)piperidin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)piperidin-4-one: A similar compound with two methoxyphenyl groups at the 2 and 6 positions.
3-Chloro-3-methyl-2,6-bis(p-methoxyphenyl)piperidin-4-one: A derivative with a chloro and methyl group substitution.
Uniqueness
6-(4-Methoxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .
Properties
IUPAC Name |
6-(4-methoxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h5-8,11H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAEDMFXQGDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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